

Braftide: A Comparative Analysis Across Different BRAF Mutations

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Compound of Interest		
Compound Name:	Braftide	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Braftide**'s performance against various BRAF mutations, supported by experimental data. **Braftide**, an allosteric peptide inhibitor, targets the dimer interface of the BRAF kinase, offering a distinct mechanism of action compared to traditional ATP-competitive inhibitors.

BRAF is a frequently mutated kinase in several cancers, with mutations categorized into three classes based on their signaling mechanism and RAS dependency. Class I mutations (e.g., V600E) are RAS-independent and signal as monomers.[1][2] Class II mutations (e.g., G469A) are also RAS-independent but require dimerization to function.[1][2] Class III mutations are RAS-dependent and form dimers for activation.[2] This guide will delve into the efficacy of **Braftide** across these different mutational classes.

Performance of Braftide on BRAF Mutants

Braftide has demonstrated potent inhibitory activity against BRAF mutants that rely on dimerization for their function.[3] In contrast, its effectiveness is reduced against BRAF V600E, which primarily signals as a monomer.[3]

Quantitative Analysis of Braftide Activity

The following tables summarize the in vitro and cell-based efficacy of **Braftide** against different BRAF forms and in various cancer cell lines.



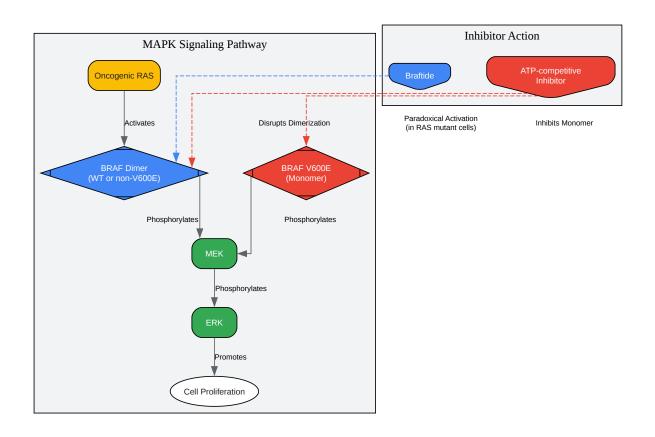
BRAF Form	Assay Type	IC50 (nM)	Reference
Wild-Type BRAF	In vitro kinase assay	364	[4]
BRAF G469A	In vitro kinase assay	172	[4]
BRAF WT (with Dabrafenib)	In vitro kinase assay	70 (Braftide pre- treatment)	[3]
BRAF G469A (with Dabrafenib)	In vitro kinase assay	10 (Braftide pre- treatment)	[3]

Cell Line	Cancer Type	Relevant Mutation(s)	Assay Type	EC50 (μM)	Reference
HCT116	Colon Carcinoma	KRAS G13D	Cell Viability	7.1	[3][4]
HCT-15	Colon Carcinoma	KRAS G13D	Cell Viability	6.6	[3][4]

Mechanism of Action and Signaling Pathway

Braftide functions as an allosteric inhibitor by disrupting the dimerization of BRAF, a critical step for the activation of wild-type BRAF and non-V600E BRAF mutants.[3][5] This mechanism avoids the paradoxical activation of the MAPK pathway often seen with ATP-competitive inhibitors in cells with wild-type BRAF and oncogenic RAS.[3][5]







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